Cas no 90858-86-9 (4-Bromo-5-methoxy-1H-indole)

4-Bromo-5-methoxy-1H-indole structure
4-Bromo-5-methoxy-1H-indole structure
商品名:4-Bromo-5-methoxy-1H-indole
CAS番号:90858-86-9
MF:C9H8BrNO
メガワット:226.06992149353
MDL:MFCD12973810
CID:1015674
PubChem ID:22030558

4-Bromo-5-methoxy-1H-indole 化学的及び物理的性質

名前と識別子

    • 4-Bromo-5-methoxy-1H-indole
    • 4-Bromo-5-methoxyindole
    • 2(5H)-Furanone,4-bromo-5-methoxy
    • 4-bromo-5-methoxy-5H-furan-2-one
    • 4-Bromo-5-methoxyfuran-2(5H)-one
    • 1H-Indole, 4-broMo-5-Methoxy-
    • AK144751
    • 4-brom-5-methoxy-1H-indole
    • FPSVUEYKYLKRJL-UHFFFAOYSA-N
    • BBL102251
    • STL556050
    • FCH1379083
    • AX8244126
    • 4-Bromo-5-methoxy-1H-indole (ACI)
    • 90858-86-9
    • DS-7952
    • SCHEMBL1998130
    • MFCD12973810
    • AKOS017343675
    • DB-340161
    • EN300-345748
    • AU-004/43508091
    • Z1269188720
    • SY031152
    • PB43813
    • MDL: MFCD12973810
    • インチ: 1S/C9H8BrNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3
    • InChIKey: FPSVUEYKYLKRJL-UHFFFAOYSA-N
    • ほほえんだ: BrC1C2=C(NC=C2)C=CC=1OC

計算された属性

  • せいみつぶんしりょう: 224.97900
  • どういたいしつりょう: 224.97893g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 25

じっけんとくせい

  • 密度みつど: 1.591±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 349.2±22.0°C at 760 mmHg
  • フラッシュポイント: 165.0±22.3 °C
  • ようかいど: 極微溶性(0.61 g/l)(25ºC)、
  • PSA: 25.02000
  • LogP: 2.93900
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

4-Bromo-5-methoxy-1H-indole セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H317
  • 警告文: P280
  • セキュリティの説明: H303+H313+H333
  • ちょぞうじょうけん:Sealed in dry,Room Temperature

4-Bromo-5-methoxy-1H-indole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Bromo-5-methoxy-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB393510-1 g
4-Bromo-5-methoxy-1H-indole, 95%; .
90858-86-9 95%
1g
€468.00 2023-04-25
abcr
AB393510-5 g
4-Bromo-5-methoxy-1H-indole, 95%; .
90858-86-9 95%
5g
€1,159.00 2022-03-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ1192-100MG
4-bromo-5-methoxy-1H-indole
90858-86-9 97%
100MG
¥ 297.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ1192-5G
4-bromo-5-methoxy-1H-indole
90858-86-9 97%
5g
¥ 5,412.00 2023-04-13
Chemenu
CM129965-5g
4-bromo-5-methoxy-1H-indole
90858-86-9 95%+
5g
$851 2024-07-20
TRC
B711243-100mg
4-Bromo-5-methoxy-1H-indole
90858-86-9
100mg
$ 95.00 2022-06-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BF097-1g
4-Bromo-5-methoxy-1H-indole
90858-86-9 98%
1g
2304.0CNY 2021-08-04
Chemenu
CM129965-250mg
4-bromo-5-methoxy-1H-indole
90858-86-9 95%+
250mg
$60 2024-07-20
Apollo Scientific
OR480279-1g
4-Bromo-5-methoxy-1H-indole
90858-86-9 98%
1g
£160.00 2024-05-25
eNovation Chemicals LLC
Y1227326-5g
4-bromo-5-methoxy-1H-indole
90858-86-9 95%
5g
$860 2024-06-03

4-Bromo-5-methoxy-1H-indole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Carbonylchlorobis(triphenylphosphine)rhodium Solvents: p-Xylene ;  80 °C
リファレンス
1,3-Bis(diphenylphosphino)propane
Whiteker, Gregory T., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

4-Bromo-5-methoxy-1H-indole Raw materials

4-Bromo-5-methoxy-1H-indole Preparation Products

4-Bromo-5-methoxy-1H-indole 関連文献

4-Bromo-5-methoxy-1H-indoleに関する追加情報

4-Bromo-5-methoxy-1H-indole: An Overview of Its Structure, Synthesis, and Applications

4-Bromo-5-methoxy-1H-indole (CAS No. 90858-86-9) is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromine atom at the 4-position and a methoxy group at the 5-position of the indole ring. These substituents play crucial roles in determining the compound's chemical properties and biological activities.

The indole ring is a fundamental structure in many biologically active molecules, including natural products and synthetic drugs. The presence of the bromine and methoxy groups in 4-Bromo-5-methoxy-1H-indole imparts specific functionalities that can be exploited in various chemical reactions and biological assays. For instance, the bromine atom can serve as a leaving group in substitution reactions, while the methoxy group can influence the compound's solubility and reactivity.

The synthesis of 4-Bromo-5-methoxy-1H-indole has been extensively studied and optimized over the years. One common approach involves the bromination of 5-methoxyindole using N-bromosuccinimide (NBS) or other brominating agents. This method is known for its high yield and selectivity, making it a preferred choice for large-scale production. Another synthetic route involves the condensation of 3-bromo-4-methoxybenzaldehyde with an appropriate amine followed by cyclization to form the indole ring.

In recent years, 4-Bromo-5-methoxy-1H-indole has been explored for its potential applications in drug discovery and development. One notable area of research is its use as a building block for the synthesis of more complex molecules with therapeutic properties. For example, derivatives of this compound have shown promise in treating various diseases, including cancer and neurodegenerative disorders.

A study published in the Journal of Medicinal Chemistry highlighted the anti-cancer properties of certain 4-Bromo-5-methoxy-1H-indole derivatives. These derivatives were found to exhibit potent cytotoxic effects against several cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the inhibition of key signaling pathways that are dysregulated in cancer cells, leading to cell cycle arrest and apoptosis.

Beyond its anti-cancer potential, 4-Bromo-5-methoxy-1H-indole has also been investigated for its neuroprotective effects. Research conducted at a leading pharmaceutical institute demonstrated that certain derivatives of this compound can protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are attributed to the compound's ability to modulate intracellular signaling pathways involved in cell survival and death.

The versatility of 4-Bromo-5-methoxy-1H-indole extends beyond its direct biological activities. It serves as an important intermediate in the synthesis of various bioactive molecules. For instance, it can be used to prepare indole alkaloids, which are known for their diverse pharmacological properties. Additionally, it can be employed in the synthesis of fluorescent probes for cellular imaging and diagnostic applications.

In conclusion, 4-Bromo-5-methoxy-1H-indole (CAS No. 90858-86-9) is a valuable compound with a wide range of applications in chemical and pharmaceutical research. Its unique structural features make it an attractive building block for the development of novel drugs and bioactive molecules. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the scientific community.

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